(5-Carboxypentyl)triphenylphosphonium bromide chemical properties
(5-Carboxypentyl)triphenylphosphonium bromide chemical properties
An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
(5-Carboxypentyl)triphenylphosphonium bromide, with CAS number 50889-29-7, is a versatile organophosphorus compound.[1][2] It serves as a crucial reagent in organic synthesis, particularly in Wittig reactions, and as a valuable tool in biomedical research and drug delivery.[2][3][4] Its unique molecular structure, combining a lipophilic triphenylphosphonium cation with a carboxylic acid functional group, allows for a wide range of applications, from creating carbon-carbon double bonds to targeting mitochondria within living cells.[2]
This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Carboxypentyl)triphenylphosphonium bromide, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams.
Core Chemical and Physical Properties
(5-Carboxypentyl)triphenylphosphonium bromide is typically a white to off-white or light yellow crystalline powder.[2][5] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[6]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 50889-29-7 | [1][2][7][8] |
| Molecular Formula | C₂₄H₂₆BrO₂P | [2][7][9] |
| Molecular Weight | 457.34 g/mol | [2][7][8] |
| Melting Point | 197 - 203 °C | [2][9] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in Chloroform and Methanol | [1][6] |
| Purity | ≥95% - 99% (depending on supplier) | [2] |
Table 2: Computed Molecular Properties
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 9 | [7] |
| Topological Polar Surface Area | 37.3 Ų | [7] |
| Exact Mass | 456.08538 Da | [7] |
Experimental Protocols
Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide
There are two primary methods for the synthesis of this Wittig salt.
Method A: Reflux in Acetonitrile [1] This procedure involves the reaction of 6-bromohexanoic acid and triphenylphosphine in a suitable solvent.
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Reactants:
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6-bromohexanoic acid (1.0 eq, e.g., 10.00 g, 51.27 mmol)
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Triphenylphosphine (1.05 eq, e.g., 14.12 g, 53.83 mmol)
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Freshly distilled acetonitrile (e.g., 50 mL)
-
-
Procedure:
-
Dissolve 6-bromohexanoic acid and triphenylphosphine in acetonitrile in a round-bottom flask.
-
Reflux the reaction mixture for 48 hours under vigorous stirring.
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After the reaction is complete, cool the solution to room temperature.
-
Induce precipitation of the Wittig salt by scraping the inner wall of the flask.
-
Collect the solid product by filtration, wash with a suitable solvent like ether, and dry in vacuo.
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Method B: Neat Reaction [9] This method involves heating the reactants together without a solvent.
-
Reactants:
-
6-bromohexanoic acid (e.g., 19.5 g)
-
Triphenylphosphine (e.g., 26.3 g)
-
-
Procedure:
-
Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.
-
Heat the mixture at 150°C for three hours.
-
Cool the reaction to room temperature. The crude product will solidify.
-
For purification, dissolve the crude product in chloroform (e.g., 200 mL).
-
Add ether to the chloroform solution until the cloud point is reached.
-
Store the mixture at 0°C for several hours to facilitate crystallization.
-
Collect the solids by filtration, wash with ether, and dry in vacuo. The reported yield is 41.3 g.[9]
-
General Protocol for Wittig Reaction
(5-Carboxypentyl)triphenylphosphonium bromide is a precursor to a phosphorus ylide, which is the key reactive species in a Wittig reaction to form an alkene from a carbonyl compound.
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Step 1: Ylide Formation
-
Suspend the (5-Carboxypentyl)triphenylphosphonium bromide (1.0 eq) in a dry, aprotic solvent (e.g., THF, ether, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0°C).
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to deprotonate the phosphonium salt, forming the bright red/orange phosphorus ylide. Stir for 1 hour at this temperature.
-
-
Step 2: Reaction with Carbonyl
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde/ketone.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify the alkene using column chromatography.
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Applications in Drug Development and Research
The dual nature of the molecule—a lipophilic cation and a reactive carboxylic acid—makes it highly valuable in pharmaceutical and biological research.
Mitochondrial Targeting
The triphenylphosphonium (TPP) cation is lipophilic and can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, these TPP-based molecules accumulate within the mitochondria. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in various diseases, including cancer.[2] The carboxylic acid group provides a convenient handle for conjugating drugs or imaging agents.
A related compound, (4-carboxybutyl)triphenylphosphonium bromide, has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.[10][11]
Synthetic Intermediate
As a Wittig reagent, it is instrumental in the synthesis of complex organic molecules. Its applications as a reactant include the preparation of:
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Inhibitors of protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity.[1]
-
Antitumor agents based on folate receptor-specific glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors.[1][11]
-
Prostaglandins and their analogs.[11]
-
Peptide nucleic acids (PNA).[1]
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Antimycobacterial agents such as methyl alkenyl quinolones.[11]
Spectral and Analytical Data
While detailed spectra are typically provided by the supplier upon request, the availability of key analytical data has been confirmed.
Table 3: Available Analytical Data
| Analysis Type | Status | Reference |
| NMR | Data available to confirm structure | [12] |
| HPLC | Used to determine purity (≥95.0% to ≥98.5%) | [2][5] |
| LC-MS | Data available from suppliers | [12] |
| ATR-IR | Spectrum available from sources like Bio-Rad Laboratories | [7] |
| Elemental Analysis | Calculated: C, 63.03; H, 5.73; Br, 17.47.Found: C, 63.00; H, 5.76; Br, 17.54. | [9] |
References
- 1. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. (5-Carboxypentyl)(triphenyl)phosphonium bromide CAS#: 50889-29-7 [m.chemicalbook.com]
- 7. (5-Carboxypentyl)triphenylphosphanium bromide | C24H26BrO2P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (5-Carboxypentyl)(triphenyl)phosphonium bromide [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. (4-羧丁基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 50889-29-7 | (5-Carboxypentyl)triphenylphosphonium bromide | Zucapsaicin Related | Ambeed.com [ambeed.com]


